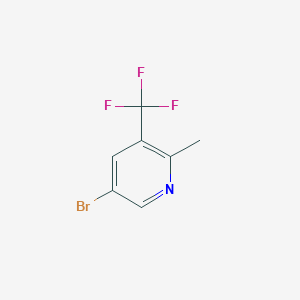

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Overview

Description

“5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also a drug intermediate for treating pain and respiratory diseases and inhibiting transient receptor potential Al ion channels (TRPAI) .

Synthesis Analysis

The synthetic method of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” involves adding compound 4 (700g, about 3.97mol) into 7L acetonitrile, copper bromide (980g, 4.39mol) is added, tert-butyl nitrite (1260g, 12.2mol) is dripped, RT reaction is carried out for 2h, EA extraction, backwashing, drying, spin-drying and distillation are carried out, 330g of yellow oil product is obtained .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” consists of a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group .Chemical Reactions Analysis

Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” include a density of 1.9±0.1 g/cm3, boiling point of 271.6±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.0±3.0 kJ/mol, flash point of 118.1±25.9 °C, index of refraction of 1.507, molar refractivity of 38.9±0.3 cm3, and a molar volume of 130.8±3.0 cm3 .Scientific Research Applications

Spectroscopic Characterization and Non-Linear Optical Properties

5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its non-linear optical (NLO) properties were determined, suggesting potential applications in optical and electronic devices. Studies also included time-dependent density functional theory (TD-DFT) for analyzing its HOMO-LUMO energies, important for understanding its electronic properties (Vural & Kara, 2017).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of pyridine, including 5-bromo-2-methylpyridin-3-amine, for potential applications in various fields like pharmaceuticals. These derivatives are synthesized using techniques like Suzuki cross-coupling reactions, providing insights into their chemical properties and potential applications (Ahmad et al., 2017).

Antimicrobial and DNA Interaction Studies

5-Bromo-2-(trifluoromethyl)pyridine has been studied for its antimicrobial activities using the minimal inhibitory concentration method. Additionally, its interaction with pBR322 plasmid DNA has been monitored, suggesting potential biomedical applications, especially in the development of new antimicrobial agents (Vural & Kara, 2017).

Application in Synthesis of Pesticides

There has been a focus on synthesizing important pyridine derivatives containing fluorine, like 2,3-Dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis. This research provides valuable insights into the processes of synthesizing such compounds, highlighting their importance in agricultural applications (Lu Xin-xin, 2006).

Exploration of Metalations and Functionalizations

Studies have explored the metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This research contributes to a deeper understanding of the chemical reactions and modifications possible with these compounds, relevant for organic synthesis and material science applications (Cottet et al., 2004).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHZCUPYJAGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

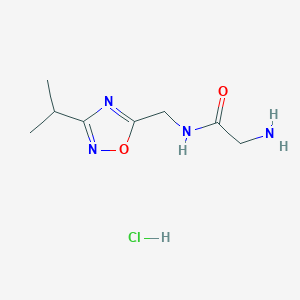

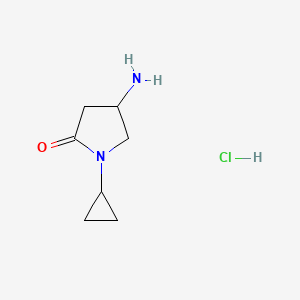

![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)

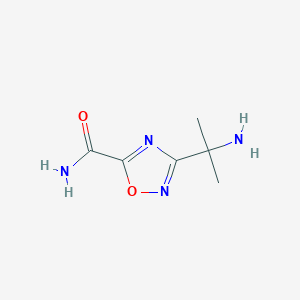

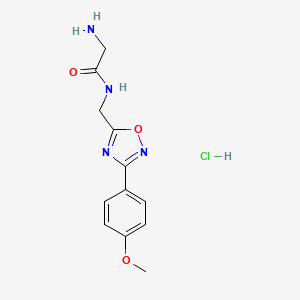

![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)

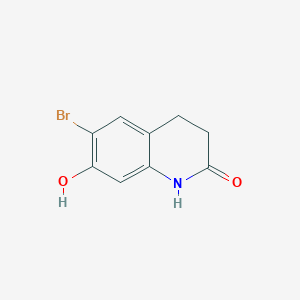

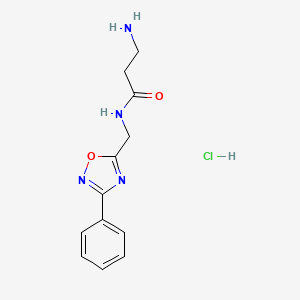

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

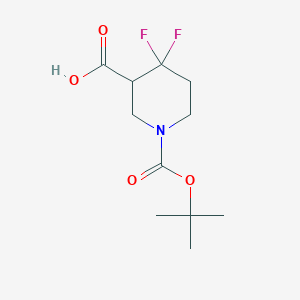

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)